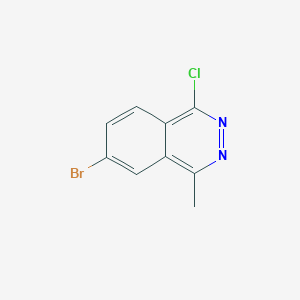

6-Bromo-1-chloro-4-methylphthalazine

Description

6-Bromo-1-chloro-4-methylphthalazine is a halogenated and alkyl-substituted phthalazine derivative. Phthalazines are nitrogen-containing heterocyclic compounds with a fused benzene ring system, often studied for their pharmacological and material science applications. The target compound features a bromine atom at position 6, a chlorine atom at position 1, and a methyl group at position 4. The methyl substituent at position 4 distinguishes it from closely related halogenated phthalazines, likely influencing its physicochemical properties, such as lipophilicity and steric bulk, compared to chlorine-substituted analogs.

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

6-bromo-1-chloro-4-methylphthalazine |

InChI |

InChI=1S/C9H6BrClN2/c1-5-8-4-6(10)2-3-7(8)9(11)13-12-5/h2-4H,1H3 |

InChI Key |

PYYSGCZOAIMOMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=C(N=N1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-chloro-4-methylphthalazine typically involves the bromination and chlorination of a phthalazine precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective substitution at the desired positions on the phthalazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-chloro-4-methylphthalazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Chemistry: 6-Bromo-1-chloro-4-methylphthalazine is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: Research has explored the potential biological activities of this compound derivatives. These compounds may exhibit anticancer, antiangiogenic, and antioxidant properties, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloro-4-methylphthalazine and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit the activity of proangiogenic cytokines, thereby exerting antiangiogenic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Bromo-1,4-dichlorophthalazine (CAS 240400-95-7)

| Property | 6-Bromo-1-chloro-4-methylphthalazine (Inferred) | 6-Bromo-1,4-dichlorophthalazine |

|---|---|---|

| Molecular Formula | C₉H₅BrClN₂ | C₈H₃BrCl₂N₂ |

| Molecular Weight | ~257.5 g/mol | 277.93 g/mol |

| Substituents | Br (6), Cl (1), CH₃ (4) | Br (6), Cl (1, 4) |

| Key Differences | Methyl enhances lipophilicity; reduced polarity | Dual chlorine increases electronegativity and reactivity |

| Potential Applications | Drug intermediates, agrochemicals | Catalysis, organic synthesis |

The methyl group in the target compound likely improves solubility in non-polar solvents compared to the dichloro analog. This substitution may also reduce electrophilic reactivity at position 4, making it less prone to nucleophilic substitution than 6-bromo-1,4-dichlorophthalazine .

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one (CAS 2629316-04-5)

| Property | This compound | 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one |

|---|---|---|

| Molecular Formula | C₉H₅BrClN₂ | C₉H₆BrClN₂O |

| Functional Groups | Halogens, methyl | Halogens, chloromethyl, ketone |

| Key Differences | No ketone; simpler alkyl chain | Ketone enables hydrogen bonding; chloromethyl enhances electrophilicity |

| Reactivity | Stable under basic conditions | Ketone and chloromethyl may undergo hydrolysis or oxidation |

In contrast, the target compound’s methyl group offers steric protection, possibly improving stability in acidic environments .

6-Bromo-1-chlorophthalazine (CAS 470484-70-9)

| Property | This compound | 6-Bromo-1-chlorophthalazine |

|---|---|---|

| Molecular Formula | C₉H₅BrClN₂ | C₈H₃BrClN₂ |

| Substituents | Br (6), Cl (1), CH₃ (4) | Br (6), Cl (1) |

| Steric Effects | Methyl hinders access to position 4 | Unsubstituted position 4 allows further functionalization |

| Synthetic Utility | Limited reactivity at position 4 | Versatile for cross-coupling or substitution reactions |

The methyl group in the target compound may restrict modifications at position 4, making it less flexible in synthesis compared to the unsubstituted analog .

Benzimidazole Derivatives (e.g., 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid)

| Property | This compound | Benzimidazole Derivatives |

|---|---|---|

| Core Structure | Phthalazine (two fused pyridazines) | Benzimidazole (fused benzene-imidazole) |

| Electronic Properties | Electron-deficient due to N atoms | Electron-rich imidazole ring |

| Bioactivity | Potential kinase inhibition | Anticancer, antimicrobial applications |

While both classes feature halogen and methyl substituents, benzimidazoles are more commonly explored in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding and π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.